(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone
説明
This compound features a piperidine ring substituted at the 4-position with a 1,3,4-thiadiazole moiety bearing a furan-2-yl group at the 5-position. The piperidine nitrogen is further connected via a methanone bridge to an isoxazol-5-yl group. The structural complexity of this molecule combines multiple heterocyclic systems, which are known to enhance pharmacological activity, bioavailability, and target specificity in drug design . The thiadiazole core is particularly notable for its electron-deficient nature, enabling π-π stacking interactions, while the furan and isoxazole rings contribute to solubility and metabolic stability .
特性
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-15(12-3-6-16-22-12)19-7-4-10(5-8-19)13-17-18-14(23-13)11-2-1-9-21-11/h1-3,6,9-10H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHVLVUYVGZGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Comparisons
a. Core Heterocycles and Substituents
- Target Compound vs. (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (): Similarities: Both compounds feature a methanone-linked isoxazol-5-yl group and a nitrogen-containing heterocycle (piperidine vs. piperazine). Differences: The target compound’s thiadiazole-furan system contrasts with the ethoxybenzothiazole in . Biological Implications: Piperazine (in ) offers greater conformational flexibility than piperidine, which could influence receptor binding kinetics .
- Target Compound vs. 1,3,4-Thiadiazole Derivatives ():
- Thiadiazole derivatives such as 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine () share the thiadiazole core but lack the fused piperidine-isoxazole system. The amine substituent in may improve water solubility but reduce metabolic stability compared to the target compound’s furan and isoxazole groups .
b. Crystallographic and Conformational Analysis
- The isostructural compounds in (triclinic, P̄1 symmetry) exhibit planar conformations except for perpendicularly oriented fluorophenyl groups.
Physicochemical and Pharmacological Properties
Key Observations:
- The target compound’s furan and isoxazole groups may improve aqueous solubility compared to ’s fluorophenyl chromenone.
- The absence of electron-withdrawing groups (e.g., fluorine in ) could reduce metabolic degradation rates in the target compound .
Computational and Experimental Data Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
